5-((2-Chlorophenoxy)methyl)-N-methyl-N-phenylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2-Chlorophenoxy)methyl)-N-methyl-N-phenylfuran-2-carboxamide is a complex organic compound characterized by its unique molecular structure. This compound features a furan ring substituted with a chlorophenoxy group and a carboxamide group, making it a subject of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-((2-Chlorophenoxy)methyl)-N-methyl-N-phenylfuran-2-carboxamide typically involves multiple steps, starting with the formation of the furan ring. The chlorophenoxy group is introduced through a substitution reaction, followed by the addition of the carboxamide group. Reaction conditions such as temperature, solvent choice, and catalysts play a crucial role in ensuring the desired product is obtained with high purity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for efficiency and cost-effectiveness. Large-scale reactors and continuous flow processes are often employed to handle the high volumes required for commercial applications. Quality control measures, including chromatography and spectroscopy, are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the furan ring and the carboxamide group makes it versatile in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are facilitated by strong bases or nucleophiles.
Major Products Formed: The reactions can yield a variety of products, including oxidized furan derivatives, reduced amides, and substituted chlorophenoxy compounds. These products are often used as intermediates in further chemical syntheses.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it valuable in the development of new chemical entities.
Biology: In biological research, 5-((2-Chlorophenoxy)methyl)-N-methyl-N-phenylfuran-2-carboxamide is used to study enzyme inhibition and receptor binding. Its interactions with biological targets provide insights into molecular mechanisms and pathways.
Medicine: The compound has potential medicinal applications, particularly in the development of pharmaceuticals. Its ability to modulate biological processes makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity contribute to its widespread use in various manufacturing processes.
Mechanism of Action
The mechanism by which 5-((2-Chlorophenoxy)methyl)-N-methyl-N-phenylfuran-2-carboxamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide group but differ in their substituents.
Chlorophenoxy derivatives: These compounds contain the chlorophenoxy group but may have different core structures.
Uniqueness: 5-((2-Chlorophenoxy)methyl)-N-methyl-N-phenylfuran-2-carboxamide stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H16ClNO3 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-methyl-N-phenylfuran-2-carboxamide |
InChI |
InChI=1S/C19H16ClNO3/c1-21(14-7-3-2-4-8-14)19(22)18-12-11-15(24-18)13-23-17-10-6-5-9-16(17)20/h2-12H,13H2,1H3 |
InChI Key |
AUSQFGIOJWIZPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(O2)COC3=CC=CC=C3Cl |
solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.